molecular formula C10H9N3O B11195353 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Cat. No.: B11195353
M. Wt: 187.20 g/mol
InChI Key: RFULJMFTXYCSJU-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of benzodiazoles It is characterized by the presence of a benzene ring fused with a diazole ring, which contains two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of o-phenylenediamine with a suitable carbonyl compound, followed by nitrile formation. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization and nitrile formation steps .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1,3-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-BENZODIAZOLE: Contains a phenyl group instead of a nitrile group.

Uniqueness

1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-carbonitrile

InChI

InChI=1S/C10H9N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,1-2H3

InChI Key

RFULJMFTXYCSJU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)N(C1=O)C

Origin of Product

United States

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